molecular formula C26H29N5O B6563970 2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 946338-81-4

2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6563970
CAS No.: 946338-81-4
M. Wt: 427.5 g/mol
InChI Key: YRVILSGZYMIVHL-UHFFFAOYSA-N
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Description

The compound “2-(4-{[1,1’-biphenyl]-4-carbonyl}piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is a common feature in many biologically active compounds and is often used in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including the compound , often involves reactions with various precursors . One common method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . Another method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. Pyrimidine derivatives, including this compound, are known to undergo a variety of reactions, including nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Pyrrolidine derivatives are known to have certain physicochemical parameters that make them useful in medicinal chemistry . These include the ability to efficiently explore the pharmacophore space due to sp3-hybridization, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Future Directions

The future directions for research on this compound could include further exploration of its biological activity and potential applications in medicinal chemistry. Given the wide range of pharmacological activities exhibited by pyrrolidine derivatives , this compound could be a promising candidate for the development of new drugs. Further studies could also investigate the synthesis of this compound using different precursors or reaction conditions .

Properties

IUPAC Name

[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O/c1-20-19-24(29-13-5-6-14-29)28-26(27-20)31-17-15-30(16-18-31)25(32)23-11-9-22(10-12-23)21-7-3-2-4-8-21/h2-4,7-12,19H,5-6,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVILSGZYMIVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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